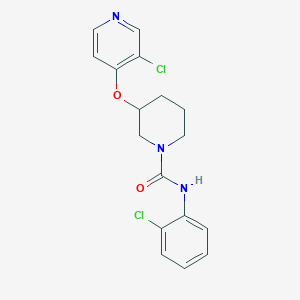

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O2/c18-13-5-1-2-6-15(13)21-17(23)22-9-3-4-12(11-22)24-16-7-8-20-10-14(16)19/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEQKIFSOAHTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbonyldiimidazole or similar coupling agents.

Attachment of Chlorinated Aromatic Rings: The chlorinated aromatic rings are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with chlorinated aromatic compounds under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for nucleophilic substitutions.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Amines derived from the carboxamide group.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide has several research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide vs. N-(2-chlorophenyl)-3-((4-chloropyridin-3-yl)oxy)piperidine-1-carboxamide: The position of the chlorine atom on the pyridine ring can significantly affect the compound’s reactivity and binding affinity.

This compound vs. N-(2-bromophenyl)-3-((3-bromopyridin-4-yl)oxy)piperidine-1-carboxamide: Substitution of chlorine with bromine can alter the compound’s chemical properties, such as its reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several derivatives discussed in the evidence, particularly in its piperidine-carboxamide core and halogenated aromatic substituents. Key comparisons include:

Key Observations:

- Core Structure: The target compound and ’s analog share a piperidine-carboxamide backbone, but substitutions at the carboxamide nitrogen (2-chlorophenyl vs. thiophen-2-ylmethyl) and pyridyl position (3-chloro-4-oxy vs. 3-chloro-2-oxy) significantly alter electronic and steric properties .

- Kinase Inhibitor Potential: BMS-777607 () demonstrates that pyridin-4-yloxy substitutions enhance kinase selectivity and potency. The target’s 3-chloropyridin-4-yloxy group may similarly contribute to target binding, though the lack of an amino group (cf. BMS-777607’s 2-aminopyridine) could reduce solubility or affinity .

- Heterocyclic Variations: ’s thiazolidinone-based compound highlights how alternative cores (e.g., thiazolidinone vs.

Substituent Effects on Activity

- Chlorophenyl vs. Fluorophenyl: The target’s 2-chlorophenyl group is more lipophilic than the 4-fluorophenyl in BMS-777607, which may enhance membrane permeability but reduce aqueous solubility .

- Pyridyl Substitution: Substitution at the pyridin-3 position (Cl in the target vs. notes that amino groups improve enzyme potency, suggesting the target’s chloro group may prioritize hydrophobic interactions over polar ones .

Physicochemical Properties

- Solubility: The absence of solubilizing groups (e.g., BMS-777607’s 4-ethoxy group) in the target compound may limit solubility, a critical factor for in vivo efficacy .

Biological Activity

N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a chlorophenyl group, and a chloropyridine moiety. The structural formula can be represented as:

This unique combination of functional groups suggests diverse interactions with biological targets, particularly in the modulation of neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways involved in neurological disorders .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine and carboxamide functionalities can significantly alter the potency against cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for further development in oncology .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which are crucial in treating psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased binding affinity to target receptors |

| Variation in the piperidine substituent | Altered potency against cancer cell lines |

| Changes in the chloropyridine moiety | Significant impact on enzyme inhibition rates |

These modifications can lead to enhanced selectivity and reduced side effects, making them promising candidates for drug development.

Case Studies

- Anticancer Research : A study explored the effects of this compound on human breast cancer cells. It was found that specific analogs exhibited significant growth inhibition, with mechanisms involving apoptosis induction and cell cycle arrest .

- Neuropharmacological Studies : Another investigation focused on its effects on depression models in rodents. Results indicated that the compound could reduce depressive-like behaviors, suggesting potential as an antidepressant .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.